molecular formula C24H27O6P B14425731 Tris(2,5-dimethoxyphenyl)phosphane CAS No. 85417-61-4

Tris(2,5-dimethoxyphenyl)phosphane

Katalognummer: B14425731
CAS-Nummer: 85417-61-4
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: VMFMHGFERNHYIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(2,5-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,5-dimethoxyphenyl groups attached to a central phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,5-dimethoxyphenyl)phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3C8H9MgBr+PCl3(C8H9O2)3P+3MgBrCl3 \text{C}_8\text{H}_9\text{MgBr} + \text{PCl}_3 \rightarrow (\text{C}_8\text{H}_9\text{O}_2)_3\text{P} + 3 \text{MgBrCl} 3C8​H9​MgBr+PCl3​→(C8​H9​O2​)3​P+3MgBrCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(2,5-dimethoxyphenyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: The major product is Tris(2,5-dimethoxyphenyl)phosphine oxide.

    Substitution: Depending on the substituent, various phosphine derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Tris(2,5-dimethoxyphenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of fine chemicals and materials science.

Wirkmechanismus

The mechanism by which Tris(2,5-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The phosphorus atom can coordinate with transition metals, forming complexes that facilitate various catalytic reactions. The electron-donating properties of the 2,5-dimethoxyphenyl groups enhance the nucleophilicity of the phosphorus atom, making it an effective catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tris(2,4,6-trimethoxyphenyl)phosphine
  • Tris(2-methoxyphenyl)phosphine
  • Tris(2,6-dimethoxyphenyl)phosphine

Uniqueness

Tris(2,5-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

85417-61-4

Molekularformel

C24H27O6P

Molekulargewicht

442.4 g/mol

IUPAC-Name

tris(2,5-dimethoxyphenyl)phosphane

InChI

InChI=1S/C24H27O6P/c1-25-16-7-10-19(28-4)22(13-16)31(23-14-17(26-2)8-11-20(23)29-5)24-15-18(27-3)9-12-21(24)30-6/h7-15H,1-6H3

InChI-Schlüssel

VMFMHGFERNHYIV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)P(C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.